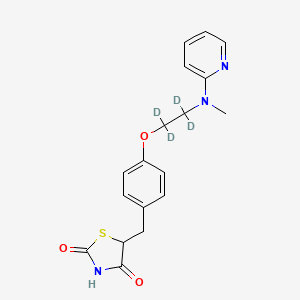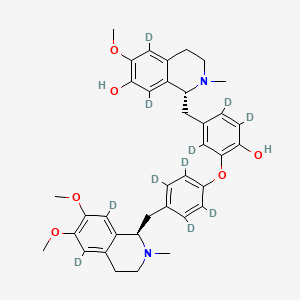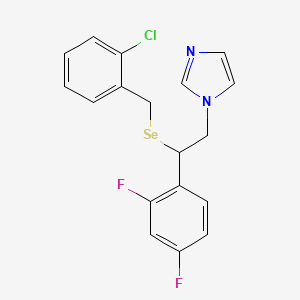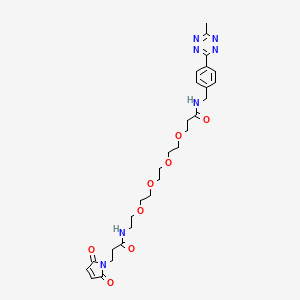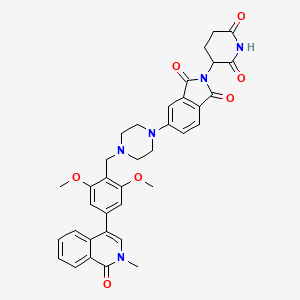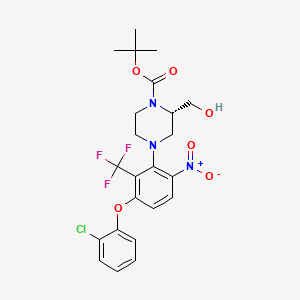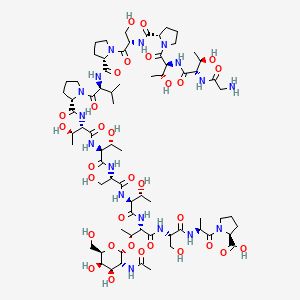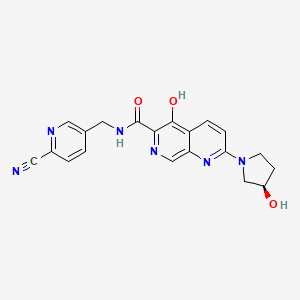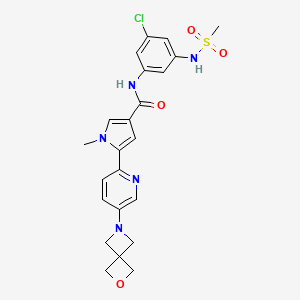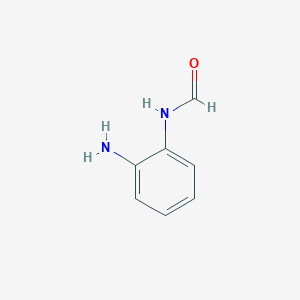
N-(2-aminophenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histone deacetylase ligand-1 is a compound that interacts with histone deacetylases, a family of enzymes involved in the removal of acetyl groups from histone proteins. This process is crucial for the regulation of gene expression, cell cycle progression, and other cellular functions. Histone deacetylase ligand-1 has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of histone deacetylase ligand-1 typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. Common synthetic routes include the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. For instance, the preparation of histone deacetylase inhibitors often involves the use of ligands such as benzamides or hydroxamic acids .
Industrial Production Methods
Industrial production of histone deacetylase ligand-1 may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications. The use of advanced purification techniques, such as chromatography, is also crucial to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Histone deacetylase ligand-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the reaction’s efficiency and outcome .
Major Products Formed
The major products formed from these reactions include modified histone deacetylase ligand-1 derivatives with enhanced binding affinity and selectivity for histone deacetylases. These derivatives are often evaluated for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Histone deacetylase ligand-1 has a wide range of scientific research applications, including:
Wirkmechanismus
Histone deacetylase ligand-1 exerts its effects by binding to the active site of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of histone deacetylase ligand-1 include various histone deacetylase isoforms, and the pathways involved are primarily related to epigenetic regulation and gene transcription .
Vergleich Mit ähnlichen Verbindungen
Histone deacetylase ligand-1 can be compared with other histone deacetylase inhibitors, such as:
Vorinostat: A hydroxamic acid-based inhibitor with broad-spectrum activity against multiple histone deacetylase isoforms.
Mocetinostat: A benzamide-based inhibitor with selectivity for specific histone deacetylase isoforms.
Entinostat: Another benzamide-based inhibitor known for its potent activity and clinical applications.
Histone deacetylase ligand-1 is unique due to its specific binding affinity and selectivity for certain histone deacetylase isoforms, making it a valuable tool for targeted therapeutic applications .
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
N-(2-aminophenyl)formamide |
InChI |
InChI=1S/C7H8N2O/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,8H2,(H,9,10) |
InChI-Schlüssel |
PFKINQXINHRVLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


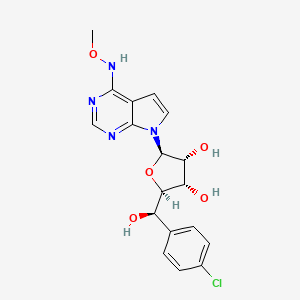
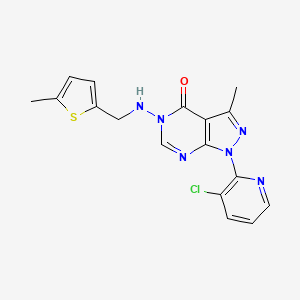
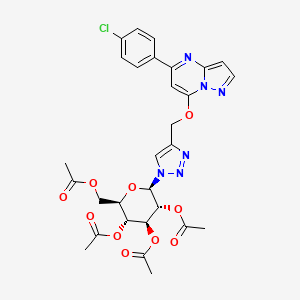
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
